REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][OH:10])=[C:6]([OH:8])[CH:7]=1.Br[CH:12]([CH:14]1[CH2:16][CH2:15]1)O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][OH:10])=[C:6]([O:8][CH2:12][CH:14]2[CH2:16][CH2:15]2)[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
616 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)O)CO
|
Name
|
bromocyclopropylmethanol
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
BrC(O)C1CC1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
washed the organic phase with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
removed the solvent for silica gel chromatograph
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CO)OCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |